molecular formula C17H16N2O4 B2772332 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034454-06-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide

Cat. No.: B2772332
CAS No.: 2034454-06-1
M. Wt: 312.325
InChI Key: XVKFACPEHMHGBS-UHFFFAOYSA-N
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Description

“2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide” is a compound that has been studied for its potential anticonvulsant properties . It is a hybrid pyrrolidine-2,5-dione derivative . These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine-2,5-dione derivative with an additional benzene ring attached to the side methyl group . Further details about the molecular structure were not found in the retrieved information.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical synthesis involving similar structures focuses on creating intermediates for pharmaceutical applications. For instance, compounds with the furan and pyrrolidinyl groups have been explored for their utility in synthesizing pharmaceutically active molecules. These compounds serve as key intermediates in the development of drugs with potential anticancer activity, highlighting their importance in medicinal chemistry research (Horishny, Arshad, & Matiychuk, 2021).

Anticancer Activity

Research into derivatives of acetamide, especially those incorporating furan rings, has demonstrated anticancer properties. The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation against leukemia cell lines exemplify the anticancer potential of these molecules. This suggests that compounds with structural similarities could be explored for their anticancer activities as part of a broader investigation into novel chemotherapeutic agents (Horishny, Arshad, & Matiychuk, 2021).

Mechanism of Action

The most plausible mechanism of action of this compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action is associated with its potential anticonvulsant properties .

Future Directions

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-15(10-19-16(21)5-6-17(19)22)18-9-12-1-3-13(4-2-12)14-7-8-23-11-14/h1-4,7-8,11H,5-6,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKFACPEHMHGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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